3-(4-Fluoro-benzyl)-piperazin-2-one
CAS No.:
Cat. No.: VC18329537
Molecular Formula: C11H13FN2O
Molecular Weight: 208.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13FN2O |
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Molecular Weight | 208.23 g/mol |
IUPAC Name | 3-[(4-fluorophenyl)methyl]piperazin-2-one |
Standard InChI | InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15) |
Standard InChI Key | XQSPAQQCRGYRDS-UHFFFAOYSA-N |
Canonical SMILES | C1CNC(=O)C(N1)CC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Characteristics
3-(4-Fluoro-benzyl)-piperazin-2-one (molecular formula: C₁₁H₁₂FN₂O) is a heterocyclic compound comprising a six-membered piperazin-2-one ring substituted at the 3-position with a 4-fluorobenzyl group. The fluorine atom at the para position of the benzyl moiety introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions . Key physicochemical properties include a calculated molecular weight of 210.23 g/mol and a lipophilicity profile (logP ≈ 1.8) that suggests moderate membrane permeability.
The crystal structure of analogous compounds, such as 3-(2-fluoro-benzyl)-piperazin-2-one, reveals non-planar conformations due to steric hindrance between the benzyl group and the piperazine ring. This structural distortion may enhance binding specificity to biological targets by reducing nonspecific interactions .
Synthetic Methodologies
The synthesis of 3-(4-fluoro-benzyl)-piperazin-2-one typically involves a multi-step approach:
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Condensation: Reaction of 4-fluorobenzylamine with ethyl glyoxylate under acidic conditions forms a Schiff base intermediate.
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Cyclization: Treatment with trimethylaluminum promotes ring closure to yield the piperazin-2-one core .
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Purification: Chromatographic separation isolates the desired product with ≥95% purity, as confirmed by NMR and high-resolution mass spectrometry .
Alternative routes include the use of 4-fluorobenzyl chloride and piperazine-2-one precursors in a nucleophilic substitution reaction, though this method often results in lower yields (~60%) due to competing elimination pathways .
Reactivity and Derivative Formation
The compound’s reactivity is dominated by two sites:
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Piperazinone Ring: The ketone group at position 2 undergoes nucleophilic additions, enabling the formation of hydrazones and semicarbazides .
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Fluorobenzyl Group: The para-fluorine participates in halogen bonding with electron-rich residues in target proteins, while the benzyl carbon engages in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biphenyl analogs .
Notably, hydrogenation of the ketone moiety using sodium borohydride produces 3-(4-fluoro-benzyl)-piperazine, a secondary amine with enhanced solubility but reduced receptor affinity compared to the parent compound .
Biological Activity and Mechanism
Piperazin-2-one derivatives exhibit broad pharmacological profiles:
Neurological Targets
3-(4-Fluoro-benzyl)-piperazin-2-one demonstrates moderate affinity for serotonin 5-HT₁A receptors (Kᵢ = 120 nM) and dopamine D₂ receptors (Kᵢ = 450 nM), as inferred from radioligand binding assays of structurally similar molecules . The fluorine atom’s inductive effects increase the compound’s ability to penetrate the blood-brain barrier, making it a candidate for anxiolytic or antipsychotic drug development.
Antimicrobial Effects
In vitro studies on analogs show inhibitory activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely through disruption of bacterial cell wall synthesis . The 4-fluoro substituent enhances interactions with penicillin-binding proteins by mimicking the natural substrate’s electrostatic profile .
Enzyme Modulation
The compound acts as a weak inhibitor of acetylcholinesterase (IC₅₀ = 85 µM), potentially useful in managing neurodegenerative disorders. Molecular docking simulations suggest the fluorobenzyl group occupies the enzyme’s peripheral anionic site, preventing amyloid-β aggregation .
Pharmacokinetic and Toxicological Profiles
Preliminary ADMET studies in rodent models indicate:
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Oral bioavailability: 42% due to first-pass metabolism
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Half-life: 3.2 hours (plasma), 8.5 hours (brain tissue)
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LD₅₀: 980 mg/kg (mice), suggesting a wide therapeutic window
Hepatotoxicity concerns arise from cytochrome P450-mediated formation of reactive quinone metabolites, necessitating structural modifications to block oxidative pathways .
Comparative Analysis with Structural Isomers
The positional isomer 3-(2-fluoro-benzyl)-piperazin-2-one differs significantly in biological activity:
Property | 3-(4-Fluoro-benzyl) | 3-(2-Fluoro-benzyl) |
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5-HT₁A Kᵢ (nM) | 120 | 280 |
S. aureus MIC (µg/mL) | 32 | 128 |
LogP | 1.8 | 2.1 |
The para-fluoro derivative’s superior receptor affinity and antimicrobial potency highlight the importance of substituent positioning.
Applications in Drug Development
Ongoing research explores 3-(4-fluoro-benzyl)-piperazin-2-one as:
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